molecular formula C12H17NO2 B3328031 Methyl 3-(2-phenylethylamino)propanoate CAS No. 40871-01-0

Methyl 3-(2-phenylethylamino)propanoate

Cat. No. B3328031
CAS RN: 40871-01-0
M. Wt: 207.27 g/mol
InChI Key: YYAMELUFOSDZDP-UHFFFAOYSA-N
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Patent
US04663319

Procedure details

Phenethylamine (121 g) is dissolved in methanol (500 ml) and thereto is added dropwise methyl acrylate (86 g) at room temperature. The mixture is stirred for 4 hours and then distilled to remove the solvent to give N-phenethyl-β-alanine methyl ester (157.8 g, 76%), b.p. 124°-127° C. (1.2 mmHg).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>CO>[CH3:15][O:14][C:10](=[O:13])[CH2:11][CH2:12][NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CCNCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 157.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.